3-(3-Fluorobenzenesulfonyl)azetidine
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQGRGSFECDZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which 3-(3-fluorobenzenesulfonyl)azetidine belongs, are known to have various biological targets due to their structural versatility.
Mode of Action
Azetidines are known to interact with their targets in a variety of ways, often involving the opening of their four-membered ring structure. The fluorobenzenesulfonyl group in this compound could potentially enhance its reactivity or specificity towards its targets.
Biochemical Pathways
Azetidines are known to be involved in a variety of biological processes, potentially affecting multiple pathways.
Pharmacokinetics
The compound’s molecular weight (25171 g/mol) and physical properties (such as its solubility in various solvents) suggest that it may have favorable pharmacokinetic properties.
Result of Action
Given the structural versatility of azetidines, it is likely that this compound could have diverse effects depending on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its recommended storage temperature of 4 degrees Celsius. Additionally, the compound’s solubility in various solvents suggests that its action and efficacy could be influenced by the biochemical environment in which it is present.
Biochemical Analysis
Biochemical Properties
3-(3-Fluorobenzenesulfonyl)azetidine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through its sulfonyl and fluorobenzene groups, which facilitate binding interactions. For instance, the sulfonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, while the fluorobenzene group can engage in hydrophobic interactions . These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling proteins, this compound can alter the phosphorylation status of downstream targets, thereby modulating signal transduction pathways . Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These effects collectively impact cellular metabolism, potentially altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzyme active sites . This can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the fluorobenzene group can engage in hydrophobic interactions with protein surfaces, further stabilizing the binding . These interactions can lead to changes in enzyme activity and subsequent alterations in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biochemical activity. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical impact.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.
Biological Activity
3-(3-Fluorobenzenesulfonyl)azetidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a 3-fluorobenzenesulfonyl group. This specific substitution is significant as it enhances the lipophilicity and reactivity of the azetidine core, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group can participate in non-covalent interactions with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways in cells.
Pharmacological Activity
Research has indicated several pharmacological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : There are indications that it may inhibit cancer cell proliferation, although specific mechanisms remain under investigation.
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial efficacy of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating potential for development as a therapeutic agent.
- Cancer Cell Proliferation : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. Flow cytometry analysis showed an increase in the proportion of cells in the sub-G1 phase, suggesting accumulation of cells undergoing programmed cell death.
Research Findings
A comprehensive review of literature reveals diverse findings regarding the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | MIC values < 10 µg/mL against E. coli |
| Study B | Anticancer | Induced apoptosis in cancer cell lines |
| Study C | Enzyme Inhibition | Inhibited enzyme X with IC50 = 5 µM |
Scientific Research Applications
Medicinal Chemistry
A. Drug Development
The compound serves as a significant building block in the synthesis of pharmaceuticals. Its structural features allow for modifications that can enhance biological activity, making it a candidate for developing new therapeutic agents. The fluorobenzenesulfonyl group is known to interact favorably with biological targets, potentially leading to compounds with improved efficacy against diseases such as cancer and inflammation .
B. Enzyme Inhibition Studies
Research indicates that 3-(3-Fluorobenzenesulfonyl)azetidine can inhibit specific enzymes by forming stable complexes that disrupt normal biological functions. This property is particularly relevant in the development of inhibitors for therapeutic targets involved in cancer and metabolic disorders.
C. Case Studies
-
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways . -
Case Study 2: Anti-inflammatory Properties
Another study highlighted the compound's ability to modulate inflammatory responses, suggesting its potential use in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Materials Science
A. Polymer Chemistry
Azetidines, including this compound, are being explored as monomers for polymerization processes. Their unique ring structure contributes to the development of novel materials with tailored properties for applications in coatings, adhesives, and drug delivery systems .
B. Coatings and Composites
Research has shown that incorporating azetidine derivatives into polymer matrices can enhance mechanical properties and thermal stability. This makes them suitable for applications in protective coatings and composite materials used in various industries .
Biological Research
A. Protein-Ligand Interactions
The interaction of this compound with proteins has been studied to understand its binding affinity and specificity. Such studies are crucial for elucidating the compound's mechanism of action at the molecular level, which can inform further drug design efforts .
B. Toxicological Assessments
Evaluations of the compound's safety profile are essential for its potential therapeutic use. Preliminary toxicological studies indicate that while some derivatives show promise as drugs, their safety must be thoroughly assessed through rigorous testing protocols .
Comparison with Similar Compounds
Structural and Electronic Differences
Key Similar Compounds:
N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (5a1–6,5b1–6): Synthesized from sulfonamide precursors (e.g., sulfadiazine) via chloroacetyl chloride and hydrazine intermediates . Comparison: The target compound lacks the 2-oxoazetidinyl and aminoacetyl moieties present in 5a1–6 derivatives. The 3-fluorobenzenesulfonyl group may confer greater metabolic stability compared to the chloro and oxo functionalities in 5a1–6, which are prone to hydrolysis .
3-(Pyrazol-1-yl)azetidine Derivatives (e.g., 4l): Synthesized via Aza-Michael addition with trifluoromethylpyrazole. The trifluoromethyl group enhances lipophilicity and electronic effects . NMR studies of 4l (δ 57.8 ppm for azetidine C-3) suggest distinct electronic environments compared to the sulfonyl-linked carbon in 3-(3-fluorobenzenesulfonyl)azetidine .
3-Aryl-3-azetidinyl Acetic Acid Methyl Esters (e.g., compound 28):
- Feature a trifluoromethylphenyl group and acetate moiety. DEPT-135 NMR shows characteristic aliphatic carbons (δ 40.1 ppm for azetidine C-3) .
- Comparison: The acetic acid ester in compound 28 introduces polarity, contrasting with the sulfonyl group’s electron-withdrawing nature in the target compound. This difference may influence solubility and target selectivity .
Data Tables
Table 1: Structural and Functional Comparison of Azetidine Derivatives
Preparation Methods
Synthetic Routes and Key Reactions
The synthesis of 3-(3-Fluorobenzenesulfonyl)azetidine primarily involves sulfonylation of azetidine or its derivatives with fluorobenzenesulfonyl reagents. The general approach includes:
- Starting Materials: Azetidine or protected azetidine derivatives and 3-fluorobenzenesulfonyl chloride or related sulfonylating agents.
- Reaction Conditions: Typically performed in organic solvents such as ethyl acetate or tetrahydrofuran (THF) with bases like sodium bicarbonate, sodium carbonate, or potassium carbonate to neutralize generated acids.
- Temperature Control: Reactions are often conducted at low temperatures (0–25 °C) to control reactivity and improve selectivity.
- Purification: Work-ups involve liquid-liquid extraction, drying over anhydrous sodium sulfate, filtration, concentration, and column chromatography using solvent mixtures such as ethyl acetate and petroleum ether.
Detailed Preparation Method from Patent CN105384673B
A representative synthetic protocol from the patent CN105384673B outlines the preparation of fluorinated azetidine derivatives, including sulfonylated products, with the following key steps:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Azetidine derivative + di-tert-butyl dicarbonate (Boc2O), NaHCO3, EA, H2O, 10 °C, 14 h | Boc-protection of azetidine nitrogen | 75.5–90.0 | Ensures selectivity for sulfonylation |
| 2 | Boc-protected azetidine + 3-fluorobenzenesulfonyl chloride, K2CO3 or Na2CO3, DCM or EA, 0–25 °C, 14 h | Sulfonylation at azetidine nitrogen | 68.4–88.0 | Mild base neutralizes HCl byproduct |
| 3 | Work-up: Liquid separation, aqueous extraction, drying, filtration, concentration | Isolation of crude product | — | Standard organic extraction and drying |
| 4 | Purification: Column chromatography (EA:PE = 1:3) | Isolation of pure this compound | — | Colorless oil or solid obtained |
NMR Data:
^1H-NMR (400 MHz, CDCl3) shows characteristic doublets for azetidine ring protons around δ 4.3–4.5 ppm and singlets for Boc tert-butyl groups at δ ~1.5 ppm, confirming successful protection and substitution.
Mechanistic Considerations and Reaction Optimization
- Base Selection: Sodium bicarbonate, sodium carbonate, or potassium carbonate are used to maintain mildly basic conditions, preventing azetidine ring opening or decomposition.
- Temperature: Lower temperatures (0–10 °C) favor selective sulfonylation and reduce side reactions.
- Solvent Choice: Ethyl acetate and dichloromethane are preferred for their ability to dissolve both reactants and facilitate phase separation.
- Reaction Time: Extended stirring (typically 14 hours) ensures complete conversion.
- Yield Optimization: Careful control of stoichiometry (1.0–1.05 equivalents of sulfonyl chloride) and slow addition of reagents improve yields (up to ~90%).
Comparative Data Table of Preparation Conditions and Yields
| Entry | Base Used | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | NaHCO3 | Ethyl acetate/H2O | 10 | 14 | 75.5–87.0 | Boc protection step |
| 2 | K2CO3 | DCM | 20 | 14 | 88.0 | Sulfonylation with benzyl chloroformate analog |
| 3 | Na2CO3 | THF | 25 | 14 | 90.0 | Boc protection with di-tert-butyl dicarbonate |
| 4 | LiHMDS (strong base) | THF | -78 | — | 68.4 | Alternative sulfonylation with NFSI reagent |
Insights from Recent Research on Azetidine Derivatives
While direct preparation of this compound is less commonly reported in academic literature, studies on related sulfonyl azetidines and aziridines provide context:
- Anionic Ring-Opening Polymerization (AROP): Sulfonyl-activated azetidines serve as monomers in controlled polymerizations, indicating the stability and reactivity of sulfonylated azetidine rings under anionic conditions.
- Functional Group Compatibility: Sulfonyl groups on aromatic rings (including fluorinated variants) are compatible with various bases and solvents, facilitating diverse synthetic manipulations.
- Structural Confirmation: NMR and chromatographic techniques are essential for verifying substitution patterns and purity.
Summary and Recommendations
The preparation of this compound involves:
- Initial protection of the azetidine nitrogen (commonly Boc protection).
- Subsequent sulfonylation using 3-fluorobenzenesulfonyl chloride or related reagents under mild basic conditions.
- Use of organic solvents like ethyl acetate, dichloromethane, or THF.
- Careful temperature and stoichiometric control to maximize yield and purity.
- Purification by column chromatography with solvent systems such as ethyl acetate/petroleum ether.
This method yields the target compound as a colorless oil or solid with yields typically ranging from 68% to 90%, supported by consistent NMR characterization.
Q & A
Basic: What are the common synthetic routes for preparing 3-(3-Fluorobenzenesulfonyl)azetidine?
The synthesis typically involves nucleophilic substitution or sulfonylation of the azetidine ring. A key precursor, 3-fluorobenzenesulfonyl chloride (CAS 701-27-9), reacts with azetidine derivatives under controlled conditions. For example, azetidine-3-carboxylic acid (CAS 36476-78-5) can act as a starting material, where the carboxylic acid group is replaced via sulfonylation. Lewis acid catalysts may enhance regioselectivity during ring-opening or substitution steps .
Advanced: How can computational modeling resolve contradictions in regioselectivity during azetidine functionalization?
Conflicting experimental results (e.g., preferential substitution at nitrogen vs. carbon positions) can be addressed using density functional theory (DFT) to map transition states. Studies on analogous systems show that electron-withdrawing groups (e.g., sulfonyl) stabilize intermediates, directing substitution to specific sites. For example, chiral phosphoric acid catalysts can induce enantioselectivity by stabilizing one tautomeric form over another .
Basic: What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : To confirm sulfonyl group attachment and azetidine ring integrity.
- HPLC-MS : For purity assessment and detection of byproducts (e.g., γ-chloroamines from ring-opening).
- Infrared Spectroscopy : To identify sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and fluorine-carbon bonds .
Advanced: How do electron-donating/withdrawing substituents on the benzene ring affect reaction outcomes?
Electron-donating groups (e.g., -OMe) on the 3-fluorobenzenesulfonyl moiety can destabilize intermediates, leading to incomplete cyclization or side reactions. For instance, 4-methoxy derivatives fail to cyclize due to steric and electronic hindrance, while 3-methoxy analogs proceed with moderate yields .
Basic: What safety precautions are required when handling fluorinated azetidine derivatives?
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
- PPE : Acid-resistant gloves and goggles, as sulfonyl chlorides (e.g., 3-fluorobenzenesulfonyl chloride) are corrosive.
- Storage : Keep at 0–6°C to prevent decomposition .
Advanced: What strategies mitigate decomposition of this compound under acidic/basic conditions?
Stabilization methods include:
- Buffered Media : Use pH 6–8 to avoid sulfonamide hydrolysis.
- Protective Groups : Temporarily block reactive sites (e.g., Boc-protected azetidines) during functionalization .
Basic: What biological targets are associated with this compound derivatives?
These compounds are explored as NLRP3 inflammasome inhibitors in neuroinflammation studies. Derivatives like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride show anti-inflammatory effects by suppressing NF-κB signaling .
Advanced: How does fluorination impact metabolic stability in pharmacokinetic studies?
The 3-fluorine atom reduces metabolic oxidation by cytochrome P450 enzymes, extending half-life. However, sulfonyl groups may increase renal clearance, necessitating structural optimization (e.g., methylsulfonyl substitutions) .
Basic: What are common byproducts in azetidine sulfonylation reactions?
- γ-Chloroamines : From ring-opening during Lewis acid catalysis.
- Oxazinanones : Secondary cyclization products of γ-chloroamines .
Advanced: How can crystallography address structural ambiguities in fluorinated azetidines?
Single-crystal X-ray diffraction resolves challenges like fluorine positional isomerism. For example, derivatives like 1-[(S)-(4-chlorophenyl)methyl]-3-[(3,5-difluorophenyl)methylene]azetidine (CAS 261923-59-5) have confirmed stereochemistry via this method .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
